UT-69
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Overview
Description
UT-69 is a novel Selective Degrader of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer.
Scientific Research Applications
Human Subjects Research (R. Smith, 1977): This paper highlights the need for ethical review and approval by Institutional Review Boards for research involving human subjects, conducted by the UT Health Science Center.
Unit Testing Framework for Scientific Legacy Code (Zhuo Yao et al., 2017): Discusses a unit testing framework to optimize software design and improve the functionality of scientific code, especially in legacy applications.
Mass Composition of Ultrahigh-Energy Cosmic Rays (T. Collaboration et al., 2018): This research, supported by various scientific organizations including the University of Tokyo and the US National Science Foundation, explores the composition of cosmic rays using the Telescope Array experiment.
University and National Science Agency Collaboration (L. Kirkup et al., 2016): Describes a collaboration between the University of Technology, Sydney, and the Commonwealth Scientific and Industrial Research Agency, focusing on student engagement in scientific research.
Ultrasonic Tomography System for Flow Monitoring (C. L. Goh et al., 2017): Reviews the application of ultrasonic tomography systems in monitoring liquid–gas multiphase flow, highlighting the evolution and current state of this scientific topic.
UTeach Natural Sciences Program (A. Petrosino & G. Dickinson, 2003): Discusses the integration of technology with scientific research at the University of Texas at Austin, underlining the importance of research in university education.
Undergraduate Research in Science (J. Mervis, 2016): Highlights the impact of undergraduate research programs at the University of Texas, Austin on student retention and success in science degrees.
properties
Product Name |
UT-69 |
---|---|
Molecular Formula |
C25H22F3N3O2 |
Molecular Weight |
453.4652 |
IUPAC Name |
(S)-3-([1,1'-Biphenyl]-3-yl(methyl)amino)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C25H22F3N3O2/c1-24(33,23(32)30-20-12-11-19(15-29)22(14-20)25(26,27)28)16-31(2)21-10-6-9-18(13-21)17-7-4-3-5-8-17/h3-14,33H,16H2,1-2H3,(H,30,32)/t24-/m0/s1 |
InChI Key |
WAJDVGVESFEUFV-DEOSSOPVSA-N |
SMILES |
O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)[C@@](C)(O)CN(C2=CC(C3=CC=CC=C3)=CC=C2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
UT-69; UT 69; UT69 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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